molecular formula C16H16ClN B8568384 3-Benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline

3-Benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8568384
M. Wt: 257.76 g/mol
InChI Key: XJZLLWJEFMKSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H16ClN and its molecular weight is 257.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H16ClN

Molecular Weight

257.76 g/mol

IUPAC Name

3-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H16ClN/c17-16-8-4-7-13-11-18-14(10-15(13)16)9-12-5-2-1-3-6-12/h1-8,14,18H,9-11H2

InChI Key

XJZLLWJEFMKSNV-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C(=CC=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

427 mg of 1-[2-(tert-butoxycarbonylaminomethyl)-6-chlorophenyl]-3-phenyl-2-propanone was dissolved in 5 mL of methylene chloride, and 3 mL of trifluoroacetic acid was added thereto under ice-cooling, followed by stirring at room temperature for 1 hour. After confirming the loss of the starting material, it was concentrated under reduced pressure, and the residue obtained was dissolved in 5 mL of ethanol. 173 mg of sodium borohydride was added thereto under ice-cooling, followed by stirring at room temperature for 1 hour. After completion of the reaction, a saturated aqueous sodium hydrogen carbonate solution was added thereto, followed by extraction with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue obtained was recrystallized using chloroform hexane to obtain 173 mg of a title compound as a white crystal. Further, a mother liquor upon recrystallization operation was purified using PLC (chloroform:methanol=20:1) to obtain 88.6 mg of a title compound as a pale yellow oily substance. In total, 262 mg (yield 89%) of a title compound was obtained.
Name
1-[2-(tert-butoxycarbonylaminomethyl)-6-chlorophenyl]-3-phenyl-2-propanone
Quantity
427 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
173 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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